Folex Pfs

Pharmacokinetics Bioavailability Rheumatoid Arthritis

FOLEX PFS (Methotrexate Sodium Injection 25 mg/mL) is a preservative-free injectable antifolate that circumvents the saturable absorption and nonlinear pharmacokinetics of oral methotrexate, ensuring dose-proportional systemic exposure. Critical for high-dose regimens (>500 mg/m²) and CNS-directed intrathecal therapy where preserved formulations are contraindicated. Consistent, predictable bioavailability makes it ideal for oncology, immunology, and pharmacokinetic research applications.

Molecular Formula C20H21N8NaO5
Molecular Weight 476.4 g/mol
Cat. No. B15129902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolex Pfs
Molecular FormulaC20H21N8NaO5
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Na+]
InChIInChI=1S/C20H22N8O5.Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);/q;+1/p-1
InChIKeyBKBBTCORRZMASO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FOLEX PFS (Methotrexate Sodium Injection, USP) Procurement Baseline: Antimetabolite Injectable for High-Exposure Antineoplastic and Immunomodulatory Applications


FOLEX PFS is an injectable formulation containing methotrexate sodium, an antimetabolite and antifolate agent that inhibits dihydrofolate reductase, thereby disrupting DNA synthesis, RNA synthesis, and cellular replication [1]. The product is supplied as a preservative‑free solution at a concentration of 25 mg/mL methotrexate (equivalent to base) for parenteral administration . Its injectable route of delivery circumvents the saturable and variable gastrointestinal absorption that characterizes oral methotrexate, enabling reliable dose‑proportional systemic exposure [2].

Why Generic Methotrexate Substitution Fails for FOLEX PFS‑Dependent Applications: The Bioavailability and Formulation Gap


Generic methotrexate products cannot be substituted for FOLEX PFS without compromising therapeutic or research outcomes due to two key differentiators. First, oral methotrexate exhibits saturable absorption and nonlinear pharmacokinetics, leading to highly variable and often suboptimal systemic exposure at doses ≥15 mg/week [1]. In contrast, the injectable route of FOLEX PFS delivers consistent, dose‑proportional bioavailability that overcomes the oral plateau effect [2]. Second, FOLEX PFS is a preservative‑free formulation; methotrexate products containing preservatives are contraindicated for intrathecal and high‑dose therapy due to neurotoxicity risks [3]. These factors make FOLEX PFS a non‑interchangeable resource for applications requiring predictable high‑exposure methotrexate delivery.

FOLEX PFS Quantitative Differentiation Guide: Comparator‑Based Evidence for Scientific Selection


Superior Systemic Bioavailability: FOLEX PFS (SC) vs. Oral Methotrexate

The subcutaneous (SC) route of administration, as represented by FOLEX PFS, delivers significantly higher and more consistent systemic exposure to methotrexate compared to oral administration. A head‑to‑head, randomized crossover study in rheumatoid arthritis patients demonstrated that the relative systemic bioavailability of SC methotrexate at 10, 15, 20, and 25 mg weekly was 121%, 114%, 131%, and 141% of that seen with oral dosing, respectively [1]. Additionally, the ratio of dose‑normalized AUC₀–₂₄ₕ for SC versus oral methotrexate was 127.61 (90% CI 122.30‑133.15) [1].

Pharmacokinetics Bioavailability Rheumatoid Arthritis Methotrexate

Dose‑Proportional Exposure: FOLEX PFS (SC) Overcomes Oral Methotrexate Plateau

Oral methotrexate exhibits saturable absorption, leading to a plateau in systemic exposure at doses ≥15 mg/week. In contrast, subcutaneous methotrexate (representative of FOLEX PFS) shows a linear, dose‑proportional increase in exposure across the 10‑25 mg/week range [1]. Specifically, the mean AUC for oral methotrexate plateaued at doses ≥15 mg, while SC methotrexate AUC continued to rise in a dose‑proportional manner [1].

Pharmacokinetics Dose Proportionality Rheumatoid Arthritis Methotrexate

Reduced Inter‑Individual Variability: FOLEX PFS (SC) vs. Oral Methotrexate

The bioavailability of oral methotrexate is highly variable, with a mean relative bioavailability of 0.64 (range 0.21‑0.96) compared to subcutaneous administration [1]. In contrast, subcutaneous methotrexate (FOLEX PFS) provides consistent and predictable systemic exposure, overcoming the inter‑individual variability associated with oral dosing [1][2].

Pharmacokinetics Bioavailability Variability Rheumatoid Arthritis

Preservative‑Free Formulation: FOLEX PFS Enables Intrathecal and High‑Dose Use

FOLEX PFS is a preservative‑free injection [1]. Methotrexate formulations containing preservatives are explicitly contraindicated for intrathecal and high‑dose therapy due to the risk of severe neurotoxicity [2]. This formulation distinction is critical for clinical and research applications involving central nervous system penetration or high‑dose regimens.

Formulation Intrathecal Administration High‑Dose Methotrexate Preservative‑Free

FOLEX PFS Optimal Application Scenarios: Where Injectable Methotrexate Delivers Definitive Advantage


High‑Dose Methotrexate Chemotherapy Regimens (e.g., Osteosarcoma, ALL)

In high‑dose methotrexate protocols (>500 mg/m²), the saturable absorption of oral methotrexate renders the oral route entirely unsuitable. FOLEX PFS provides the reliable, dose‑proportional systemic exposure necessary for therapeutic efficacy, as demonstrated by linear pharmacokinetics in injectable formulations [1]. Furthermore, its preservative‑free composition is mandatory for the large volumes often administered in these regimens [2].

Intrathecal Administration for CNS Prophylaxis or Treatment

Intrathecal methotrexate is a cornerstone of CNS‑directed therapy in acute lymphoblastic leukemia. The use of preserved methotrexate formulations for intrathecal injection is strictly contraindicated due to the risk of severe and potentially fatal neurotoxicity [1]. FOLEX PFS, as a preservative‑free product, is one of the few formulations suitable for this route of administration, making it a critical procurement item for oncology centers and research institutions conducting CNS‑focused studies [1].

Rheumatoid Arthritis and Psoriasis Patients with Inadequate Oral Methotrexate Response

Patients with rheumatoid arthritis or psoriasis who fail to achieve adequate disease control on oral methotrexate, or who experience dose‑limiting gastrointestinal toxicity, may benefit from switching to injectable methotrexate. The higher and more consistent bioavailability of FOLEX PFS, as evidenced by 21‑41% greater exposure compared to oral dosing at equivalent doses, offers an opportunity to optimize therapy before escalating to biologic agents [2].

Pharmacokinetic and Bioequivalence Studies Requiring Low Variability Exposure

The high inter‑individual variability of oral methotrexate (bioavailability range 0.21‑0.96) introduces confounding factors in pharmacokinetic research. FOLEX PFS, with its predictable and reproducible systemic exposure, serves as an ideal reference standard or investigational agent in studies where precise control of drug exposure is essential [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Folex Pfs

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.